

Application Notes: Protocol for Intraperitoneal Administration of WJ460

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Compound of Interest

Compound Name: WJ460

Cat. No.: B10818631

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Introduction

WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers, including breast and pancreatic cancer.[1][2][3] Myoferlin plays a critical role in multiple cellular processes hijacked by cancer cells, such as membrane repair, endocytosis, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling. [2] **WJ460** exerts its anti-tumor effects by directly binding to and inhibiting MYOF.[1][2] This inhibition leads to the induction of cell cycle arrest, mitochondrial autophagy (mitophagy), lipid peroxidation, and a form of iron-dependent cell death known as ferroptosis.[1][3][4] In preclinical models, **WJ460** has demonstrated significant anti-tumor activity, inhibiting tumor growth and metastasis.[1][3]

These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of **WJ460** in rodent models for preclinical research.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of **WJ460** from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **WJ460**

Cell Line	Cancer Type	Assay	IC ₅₀ (nM)	Reference
MDA-MB-231	Breast Cancer	Transwell Invasion	43.37	[2][3]
BT549	Breast Cancer	Transwell Invasion	36.40	[2][3]
MiaPaCa-2	Pancreatic Cancer	Cell Confluency	20.92	[2]

| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 [2] |

Table 2: In Vivo Efficacy of **WJ460** in a Breast Cancer Metastasis Mouse Model

Animal Model	Tumor Cell Line	Treatment Dosing Regimen	Key Outcomes	Reference
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| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, single intraperitoneal injection | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. [[1][3] |

Experimental Protocols

This section details the materials and methodology for the intraperitoneal administration of **WJ460**.

1. Materials

- **WJ460** (MedChemExpress, Cat. No. HY-111593)
- Solvents:
 - Dimethyl sulfoxide (DMSO)
 - PEG300

- Tween-80
- Saline (0.9% NaCl, sterile)
- Corn oil (sterile)
- Sterile 1.5 mL microcentrifuge tubes
- Syringes (1 mL) with 25-27 gauge needles
- Animal scale
- Appropriate Personal Protective Equipment (PPE)

2. Animal Models

- Immunodeficient mice (e.g., Athymic Nude, NOD-SCID) are commonly used for xenograft studies.[\[3\]](#)[\[5\]](#)
- All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

3. Preparation of **WJ460** Formulation

WJ460 is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. Two validated solvent formulations are provided below.[\[1\]](#) The choice of formulation may depend on the required dosing volume and frequency.

Formulation 1: DMSO/PEG300/Tween-80/Saline This formulation yields a clear solution suitable for administration.

- Prepare a stock solution of **WJ460** in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution (2.08 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until uniform.
- Add 50 µL of Tween-80 to the mixture and mix again until uniform.
- Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

- The final solvent ratio is DMSO:PEG300:Tween-80:Saline (10:40:5:45).

Formulation 2: DMSO/Corn Oil This formulation is an alternative, particularly if the dosing period is extended. Continuous use of the PEG300 formulation for more than two weeks should be approached with caution.^[1]

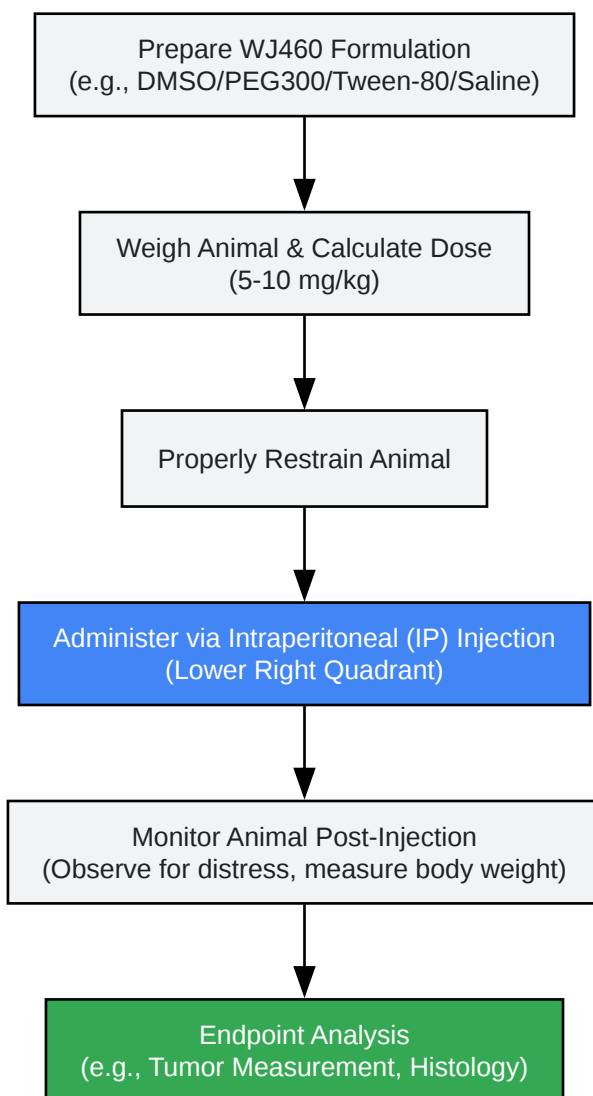
- Prepare a stock solution of **WJ460** in DMSO (e.g., 20.8 mg/mL).
- To prepare a 1 mL working solution (2.08 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.
- Mix thoroughly until the solution is uniform.
- The final solvent ratio is DMSO:Corn oil (10:90).

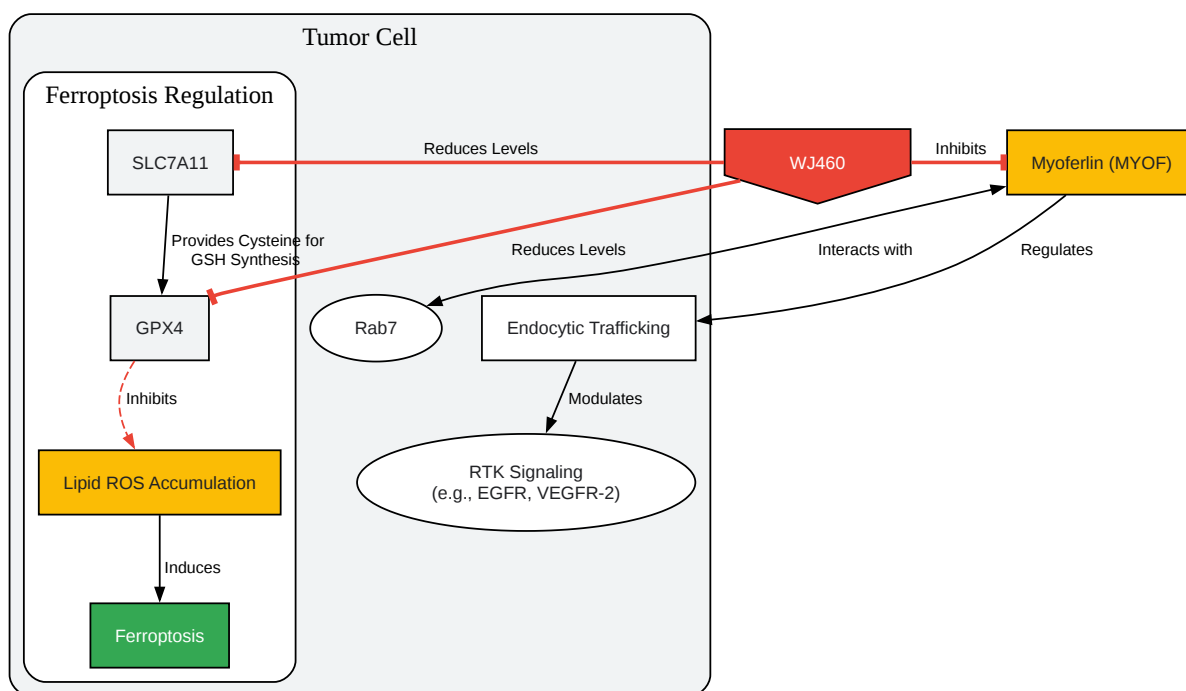
4. Intraperitoneal (IP) Injection Protocol

- Animal Handling: Weigh the mouse to determine the correct injection volume. The typical injection volume is 10 mL/kg.^[6]
- Dose Calculation: Calculate the required volume of the **WJ460** formulation based on the mouse's weight and the desired dose (e.g., 5-10 mg/kg).^{[1][3]}
 - Example Calculation for a 20g mouse at a 5 mg/kg dose:
 - $\text{Dose} = 5 \text{ mg/kg} \times 0.02 \text{ kg} = 0.1 \text{ mg}$
 - If using a 2.08 mg/mL solution: $\text{Volume} = 0.1 \text{ mg} / 2.08 \text{ mg/mL} \approx 0.048 \text{ mL}$ or 48 µL.
- Restraint: Properly restrain the mouse. One common method is to scruff the mouse by the loose skin over its neck and shoulders, and secure the tail. Turn the mouse so its head is pointing downwards, causing the abdominal organs to shift cranially.
- Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
- Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

- **Aspiration:** Gently pull back on the syringe plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.
- **Administration:** Depress the plunger smoothly to inject the solution into the peritoneal cavity.
- **Withdrawal:** Withdraw the needle and return the mouse to its cage.
- **Monitoring:** Monitor the animal post-injection for any signs of distress, discomfort, or adverse reactions. Body weight should be monitored regularly as an indicator of toxicity.[\[5\]](#)

Visualizations





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